molecular formula C21H22N2O3 B1163166 Alstoyunine E CAS No. 1188932-15-1

Alstoyunine E

Cat. No.: B1163166
CAS No.: 1188932-15-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Alstoyunine E, a chemical compound with the molecular formula C21H22N2O3 , primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play key roles in inflammation and pain.

Mode of Action

This compound interacts with COX-2 by selectively inhibiting its activity . This inhibition leads to a decrease in the production of prostanoids, thereby reducing inflammation and pain.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, dmso, and acetone . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) and impact its bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain . By selectively inhibiting COX-2, it decreases the production of prostanoids, leading to reduced inflammation and pain. This compound has also shown weak cytotoxicity against the human myeloid leukemia HL-60 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action, efficacy, and stability might be affected by the solvent environment . .

Biochemical Analysis

Biochemical Properties

Alstoyunine E plays a crucial role in biochemical reactions, primarily through its selective inhibition of COX-2 (>75%) . This inhibition is significant because COX-2 is an enzyme involved in the inflammatory response. By inhibiting COX-2, this compound can potentially reduce inflammation and pain. Additionally, this compound interacts with various biomolecules, including proteins and enzymes, to exert its effects. The nature of these interactions involves binding to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits weak cytotoxicity against human myeloid leukemia HL-60 and hepatocellular carcinoma SMMC-7721 cell lines . This compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of COX-2 can lead to decreased production of pro-inflammatory mediators, thereby modulating the inflammatory response at the cellular level .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of COX-2. This inhibition occurs through binding interactions with the enzyme’s active site, which prevents the conversion of arachidonic acid to prostaglandins . Additionally, this compound may influence gene expression by modulating transcription factors involved in the inflammatory response. This dual mechanism of enzyme inhibition and gene expression modulation underscores the compound’s potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at -20°C for up to three years in powder form and at -80°C for up to one year in solution . Long-term studies have shown that this compound maintains its inhibitory effects on COX-2 over extended periods, suggesting its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including systemic and developmental toxicities . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inflammatory response. It interacts with enzymes such as COX-2, which play a pivotal role in the conversion of arachidonic acid to prostaglandins . By inhibiting COX-2, this compound can alter metabolic flux and reduce the levels of pro-inflammatory metabolites. This modulation of metabolic pathways underscores the compound’s potential as an anti-inflammatory agent .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects. The distribution of this compound within tissues is crucial for its therapeutic efficacy, as it ensures that the compound reaches its target sites .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can interact with its target enzymes and proteins. The precise localization of this compound is essential for its activity and function, as it ensures that the compound exerts its effects at the intended sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alstoyunine E involves the extraction of the compound from the herbs of Alstonia yunnanensis. The extraction process typically uses ethanol as a solvent, followed by purification steps such as column chromatography .

Industrial Production Methods: The compound is stored as a powder at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: Alstoyunine E undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield various reduced derivatives .

Scientific Research Applications

Alstoyunine E has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Alstoyunine E is unique due to its high selectivity for COX-2 inhibition (>75%), making it a promising candidate for anti-inflammatory and anti-cancer research. Its selective inhibition profile distinguishes it from other similar compounds .

Properties

CAS No.

1188932-15-1

Molecular Formula

C21H22N2O3

Appearance

Powder

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.